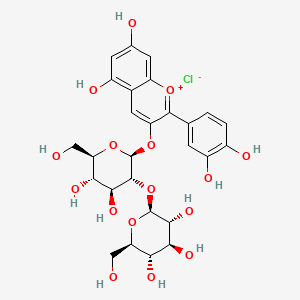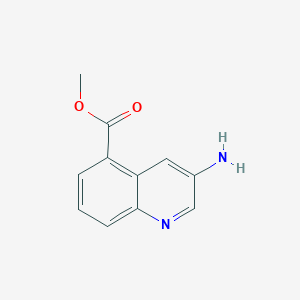
Methyl 3-aminoquinoline-5-carboxylate
Vue d'ensemble
Description
Methyl 3-aminoquinoline-5-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and chemical properties of related quinoline derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions and can be achieved through various methods. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives is described using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, employing KHSO4 as a catalyst under ultrasound irradiation conditions . Similarly, the synthesis of 8-methylquinoline-5-carboxylic acid is achieved through the Skraup reaction or by hydrolysis of its cyano derivative, which in turn is synthesized by the Rosenmund-von Braun reaction . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using techniques such as X-ray diffraction analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis . These studies provide valuable information on the molecular conformation and crystal packing, which are essential for understanding the chemical behavior and potential interactions of this compound.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including bromination, which has been studied in the case of 8-methylquinoline-5-carboxylic acid . The reactivity of the quinoline nucleus and its substituents can influence the outcome of such reactions, which is crucial for the functionalization of the compound and the development of new derivatives with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as melting points, solubility, and hydrogen bonding interactions, are influenced by their molecular structure. The study of hydrogen-bonded supramolecular frameworks in organic acid-base adducts of 2-methylquinoline with various carboxylic acids reveals the importance of weak interactions in the formation of 1D-3D frameworks . These properties are significant for the application of quinoline derivatives in crystal engineering and drug design.
Applications De Recherche Scientifique
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation
Methyl 3-aminoquinoline-5-carboxylate has been utilized in the development of methods for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives. This method involves using carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrates, aryl or alkyl iodide coupling partners, palladium acetate catalyst, and an inorganic base (Shabashov & Daugulis, 2010).
Synthesis and Molecular and Crystal Structures
This compound has been involved in the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates. The structure of these compounds was established using X-ray structural analysis (Rudenko et al., 2013).
Fluorescent Anion Sensing
This compound has been used in the synthesis of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers as fluorescent dipoles. These compounds have been studied for their fluorescence spectroscopic properties (Smeyanov et al., 2017).
Synthesis of Isoquinoline-3-carboxylate
A novel method for the synthesis of isoquinoline-3-carboxylate compounds has been developed using this compound. The reaction mechanism involved in this synthesis has been discussed in detail (Liao et al., 2008).
Antimalarial Compound Synthesis
This compound is used in the multi-step synthesis of compounds with potential antimalarial activity. These compounds have shown efficacy against Plasmodium falciparum clones and did not exhibit cytotoxicity in vitro (Kanishchev et al., 2013).
Mécanisme D'action
Target of Action
Methyl 3-aminoquinoline-5-carboxylate is a derivative of quinoline . Quinoline and its derivatives are known to have a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities . .
Mode of Action
Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been reported to have diverse effects on various biochemical pathways due to their wide range of biological activities .
Result of Action
Quinoline derivatives have been reported to have diverse effects at the molecular and cellular level due to their wide range of biological activities .
Safety and Hazards
The safety data sheet for similar compounds suggests that they may be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .
Orientations Futures
Quinoline motifs, including “Methyl 3-aminoquinoline-5-carboxylate”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There is a growing interest in developing greener and more sustainable chemical processes for the synthesis of these compounds . Furthermore, the diverse spectrum of biological activities exhibited by these compounds makes them promising candidates for the development of new drugs .
Propriétés
IUPAC Name |
methyl 3-aminoquinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGVEJFHNHTTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=NC2=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229369 | |
| Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1956382-58-3 | |
| Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956382-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)

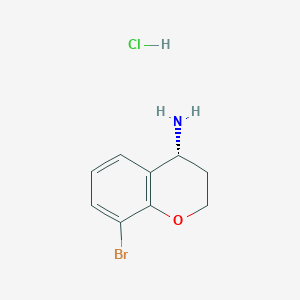
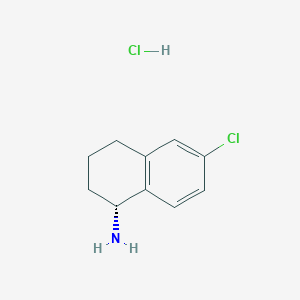


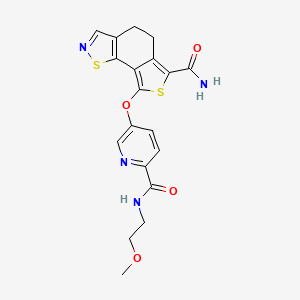
![7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3028300.png)
![4-Fluoro-2H,3H-furo[2,3-b]pyridine](/img/structure/B3028301.png)
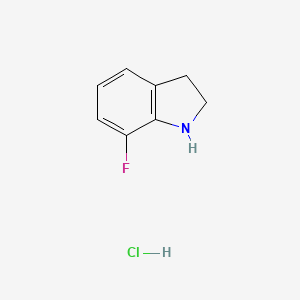
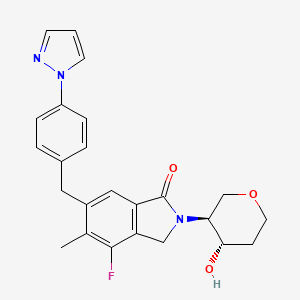
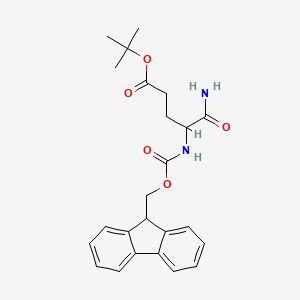
![2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B3028309.png)
